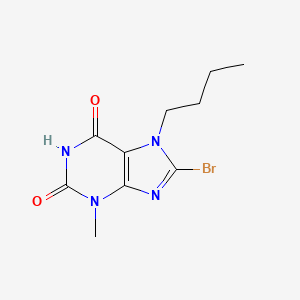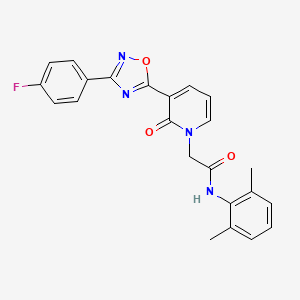
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
描述
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Br-APD, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用机制
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 activation has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione binds to the allosteric site of mGluR5, which is distinct from the orthosteric site that binds glutamate, and prevents its activation by glutamate. This results in a reduction of intracellular calcium signaling and downstream signaling pathways, which ultimately leads to the observed neuroprotective and antipsychotic effects of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione.
Biochemical and Physiological Effects
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce oxidative stress and inflammation in the brain, by decreasing the production of reactive oxygen species and pro-inflammatory cytokines. 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, by enhancing synaptic plasticity and reducing amyloid beta deposition. In addition, 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to block the hyperactivity of mGluR5 in the prefrontal cortex, which is believed to be involved in the pathophysiology of schizophrenia.
实验室实验的优点和局限性
One of the advantages of using 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its high selectivity and potency for mGluR5, which allows for specific targeting of this receptor subtype. This can be particularly useful in studying the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is its relatively short half-life and poor bioavailability, which can limit its effectiveness in vivo. In addition, the high cost of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione may also be a limiting factor for some research groups.
未来方向
There are several future directions for research on 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential therapeutic applications in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is its potential as an adjunct therapy for depression, as mGluR5 has been implicated in the pathophysiology of this disorder. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and antipsychotic effects of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and to optimize its pharmacological properties for clinical use.
科学研究应用
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, by reducing oxidative stress and inflammation, and improving cognitive function. 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been investigated for its potential as an antipsychotic drug, as it has been shown to block the hyperactivity of mGluR5 in the prefrontal cortex, which is believed to be involved in the pathophysiology of schizophrenia.
属性
IUPAC Name |
8-bromo-7-butyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHNLLSFLTQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[4-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405045.png)
![6-butyl-3-{[4-(2-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3405051.png)
![Isopropyl 7-methyl-4-{[4-(methylthio)benzyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B3405062.png)
![N-(3-chlorophenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3405067.png)


![Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3405078.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3405084.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B3405090.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-difluorobenzyl)acetamide](/img/structure/B3405098.png)
![N-(2-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405103.png)
![N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405106.png)
![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405117.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B3405130.png)